molecular formula C11H16BNO5S B595650 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid CAS No. 1217501-53-5

2-Methyl-4-(morpholinosulfonyl)phenylboronic acid

Cat. No.: B595650
CAS No.: 1217501-53-5
M. Wt: 285.121
InChI Key: NHJXSFKMSZWBNM-UHFFFAOYSA-N
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Description

2-Methyl-4-(morpholinosulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO5S. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group, which is crucial for its reactivity in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid typically involves the reaction of 2-methyl-4-bromophenylboronic acid with morpholine and a sulfonylating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(morpholinosulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The sulfonyl group enhances the compound’s stability and reactivity under various conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(morpholinosulfonyl)phenylboronic acid is unique due to the presence of both a methyl group and a morpholinosulfonyl group, which confer specific reactivity and stability properties. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .

Properties

IUPAC Name

(2-methyl-4-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c1-9-8-10(2-3-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJXSFKMSZWBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681596
Record name [2-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-53-5
Record name [2-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
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